molecular formula C24H25N7O2 B6488474 2-(2-methylphenoxy)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one CAS No. 920178-80-9

2-(2-methylphenoxy)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one

Cat. No. B6488474
CAS RN: 920178-80-9
M. Wt: 443.5 g/mol
InChI Key: KJJJOPJQIJHQMM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,3-triazole ring, a pyrimidine ring, a piperazine ring, and a phenoxy group. These groups are common in many pharmaceuticals and biologically important compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general strategies for synthesizing 1,2,4-triazole-containing scaffolds often involve the use of 3-amino-1,2,4-triazole . Similarly, pyrimidine rings can be synthesized through several methods, including the Biginelli reaction.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs containing triazole rings operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Future Directions

Future research could focus on exploring the biological activity of this compound and developing efficient methods for its synthesis. The presence of multiple functional groups offers opportunities for structural modifications, which could lead to the discovery of new drug candidates .

properties

IUPAC Name

2-(2-methylphenoxy)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O2/c1-17-7-9-19(10-8-17)31-24-22(27-28-31)23(25-16-26-24)30-13-11-29(12-14-30)21(32)15-33-20-6-4-3-5-18(20)2/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJJOPJQIJHQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC=C5C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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